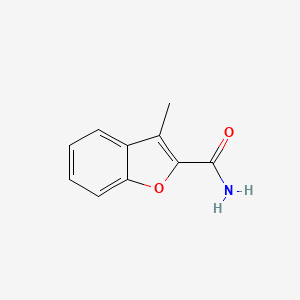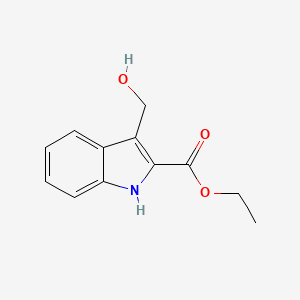
ethyl 3-(hydroxymethyl)-1H-indole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(hydroxymethyl)-1H-indole-2-carboxylate is a derivative of indole, a heterocyclic compound with a wide range of applications in medicinal chemistry and organic synthesis. Indole derivatives are known for their biological activity and are often used as building blocks for pharmaceuticals and other biologically active molecules.
Synthesis Analysis
The synthesis of indole derivatives can be achieved through various methods. One approach involves the cyclization of 2-ethynylanilines followed by CO2 fixation to yield 3-carboxylated indoles without the need for transition metal catalysts . Another method includes the synthesis of pyrimido[4,5-b]indoles and diethyl 4-hydroxyquinoline-2,3-dicarboxylate from ethyl 3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate through intramolecular cyclizations . Additionally, the carbomethylation of arylacrylamides can lead to 3-ethyl-3-substituted indolin-2-one by cascade radical addition/cyclization .
Molecular Structure Analysis
The molecular structure of indole derivatives can be complex, with the potential for planarity in the aromatic ring system, as seen in ethyl 1-acetyl-1H-indole-3-carboxylate. In this compound, the ethyl group is also located within the plane of the aromatic ring system, and the molecule exhibits various intermolecular interactions, including C—H⋯O interactions and π⋯π stacking .
Chemical Reactions Analysis
Indole derivatives can undergo a range of chemical reactions. For instance, ethyl 3-(benzoylamino)-1H-indole-2-carboxylates can be prepared and further react to form debenzoylated hydrazides or undergo decarboxylation to yield N-(5-chloro-1H-indol-3-yl)benzamide . Ethyl 1-methyl 2-ethoxy 3-indole carboxylate can act as an alkylating reagent with nucleophiles, demonstrating sensitivity to steric effects . The Friedel-Crafts acylation is another reaction that indole derivatives can undergo, with regioselectivity depending on the acylating reagents used .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives are influenced by their molecular structure and substituents. For example, the introduction of substituents can affect the potency of indole derivatives as enzyme inhibitors, as seen in the case of ethyl 5-hydroxyindole-3-carboxylate derivatives, which inhibit human 5-lipoxygenase . The crystal structure of these compounds can reveal directional intermolecular interactions that contribute to their physical properties .
Wissenschaftliche Forschungsanwendungen
Synthesis of Indole Derivatives Ethyl 3-(hydroxymethyl)-1H-indole-2-carboxylate is used as a synthetic intermediate in the preparation of various indole derivatives. For instance, Pete, Parlagh, and Tőke (2003) synthesized ethyl 5-formyl-1H-indole-2-carboxylates from 2-ethoxycarbonyl-1H-indole-5-methanesulfonic acids, transforming the sulfomethyl group to formyl function through a series of reactions including hydrolysis and oxidation (Pete, Parlagh, & Tőke, 2003).
Indole Derivatives from Marine Sponge Ethyl 3-(hydroxymethyl)-1H-indole-2-carboxylate has been identified as a component of natural sources. Abdjul, Yamazaki, Ukai, and Namikoshi (2015) isolated new indole derivatives, including this compound, from a marine sponge Ircinia sp., highlighting its occurrence in natural sources (Abdjul et al., 2015).
Applications in Acylation Reactions The compound is also instrumental in the acylation of indole derivatives. Murakami et al. (1985) demonstrated the effective use of ethyl indole-2-carboxylate and its derivatives in reactions with various carboxylic acids, producing ethyl 3-acylindole-2-carboxylates (Murakami et al., 1985).
Synthesis of Anti-Viral Compounds Additionally, ethyl 3-(hydroxymethyl)-1H-indole-2-carboxylate derivatives have been studied for their potential antiviral activities. Ivashchenko et al. (2014) synthesized and evaluated the antiviral activity of various derivatives against viruses like influenza A and hepatitis C, although the majority of synthesized compounds were not notably active against these viruses (Ivashchenko et al., 2014).
Other Synthetic Applications This compound also finds use in various synthetic methodologies. For example, Tani et al. (1996) developed a new strategy for indole synthesis using ethyl pyrrole-2-carboxylate, where ethyl 3-(hydroxymethyl)-1H-indole-2-carboxylate played a key role as an intermediate (Tani et al., 1996).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 3-(hydroxymethyl)-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-2-16-12(15)11-9(7-14)8-5-3-4-6-10(8)13-11/h3-6,13-14H,2,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZILCHYCJPHYDHP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80621696 |
Source


|
| Record name | Ethyl 3-(hydroxymethyl)-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80621696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-(hydroxymethyl)-1H-indole-2-carboxylate | |
CAS RN |
666752-02-9 |
Source


|
| Record name | Ethyl 3-(hydroxymethyl)-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80621696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

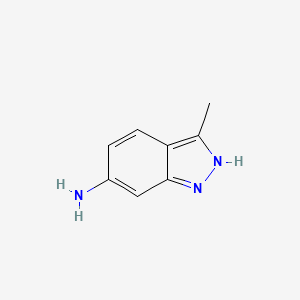
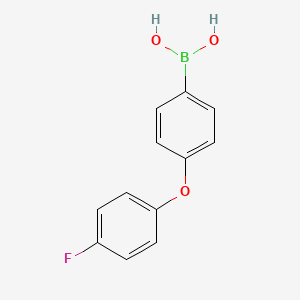
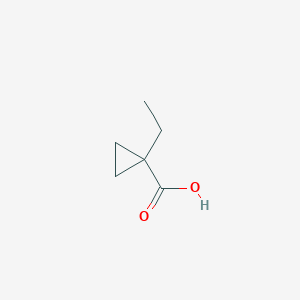
![(2E)-3-[4-(Propan-2-yl)phenyl]prop-2-en-1-ol](/img/structure/B1322015.png)


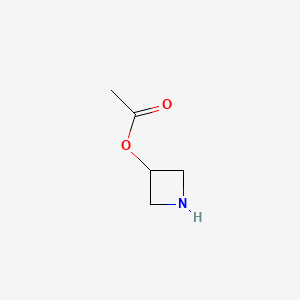
![1-[3-(Cyclopropylmethoxy)phenyl]ethanone](/img/structure/B1322024.png)
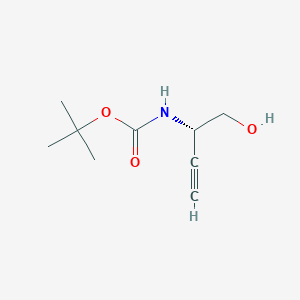


![4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1322032.png)
